molecular formula C16H12O2S B11696169 Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-

Cat. No.: B11696169
M. Wt: 268.3 g/mol
InChI Key: DTKZJSCQDPXIJP-GDNBJRDFSA-N
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Description

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is a heteroaromatic compound that belongs to the benzothiophene family. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- typically involves the cyclization of appropriate precursors. One common method involves the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile as starting materials. The process includes a coupling reaction followed by decyanation . Another method involves the intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance .

Industrial Production Methods

Industrial production of benzothiophene derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be efficient and environmentally friendly. For example, the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile in a two-step process has been reported to be clean and efficient .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is unique due to its specific structural configuration and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Biological Activity

Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- is a heteroaromatic compound belonging to the benzothiophene family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16_{16}H12_{12}O2_2S
  • Molecular Weight : 268.3 g/mol
  • IUPAC Name : (2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one
  • Canonical SMILES : COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2

Synthesis

The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- typically involves cyclization reactions using precursors such as 2-chlorobenzaldehyde and 2-mercaptoacetonitrile. This process can yield the compound with high purity and efficiency, making it suitable for various applications in research and industry .

Antimicrobial and Antifungal Properties

Research has demonstrated that Benzo[b]thiophen-3(2H)-one derivatives exhibit antimicrobial and antifungal activities. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, indicating their potential as therapeutic agents .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals, thereby preventing cellular damage .

The biological activity of this compound is linked to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects. For example, docking studies suggest that the compound can effectively bind to target proteins, disrupting their normal function .

Case Studies

  • Antimicrobial Screening : A study evaluated the effectiveness of various benzothiophene derivatives against common pathogens. The results indicated that compounds similar to Benzo[b]thiophen-3(2H)-one showed significant inhibition against Gram-positive bacteria .
  • Antioxidant Testing : In vitro assays demonstrated that the compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid, highlighting its potential role in preventing oxidative stress-related diseases .
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions between Benzo[b]thiophen-3(2H)-one and key enzymes involved in cancer metabolism. This suggests a mechanism through which the compound could exert anticancer effects .

Data Summary Table

PropertyDetails
Molecular FormulaC16_{16}H12_{12}O2_2S
Molecular Weight268.3 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antifungal ActivityInhibitory effects observed
Antioxidant ActivityStrong scavenging capacity
Mechanism of ActionEnzyme inhibition

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10-

InChI Key

DTKZJSCQDPXIJP-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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